4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 2-chlorobenzylthio group and a 2,5-dimethylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit strong anti-helicobacter pylori activity .
Mode of Action
It’s worth noting that compounds with similar structures have been evaluated for their anti-helicobacter pylori activity . The mechanism of action of these compounds could involve interactions with specific targets in the bacterium, leading to inhibition of its growth.
Biochemical Pathways
Given its potential anti-helicobacter pylori activity, it may interfere with essential biochemical pathways in the bacterium, leading to its inhibition .
Result of Action
Based on its potential anti-helicobacter pylori activity, it can be inferred that the compound may lead to the inhibition of the bacterium’s growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between hydrazine derivatives and α,β-unsaturated ketones can form the pyrazolo[1,5-a]pyrazine core.
Introduction of the 2-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core, followed by chlorination to attach the 2-chlorobenzyl group.
Attachment of the 2,5-Dimethylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction, where the 2,5-dimethylphenyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl position, where nucleophiles such as amines or alkoxides can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine: Similar structure but lacks the 2,5-dimethyl substitution on the phenyl ring.
4-[(2-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: Similar structure with a single methyl group on the phenyl ring.
Uniqueness
4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the 2-chlorobenzylthio group and the 2,5-dimethylphenyl group. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBHQJUKJDJBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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